N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]naphthalene-1-carbohydrazide
Description
This compound is a benzohydrazide derivative featuring a naphthalene core conjugated to a cyclohexa-2,5-dien-1-ylidene moiety.
Properties
Molecular Formula |
C19H16N2O3 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H16N2O3/c1-12(15-10-9-14(22)11-18(15)23)20-21-19(24)17-8-4-6-13-5-2-3-7-16(13)17/h2-11,22-23H,1H3,(H,21,24)/b20-12+ |
InChI Key |
LTTGOPRQVKYBAO-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/C3=C(C=C(C=C3)O)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,4-dihydroxyphenyl)ethylidene]-1-naphthohydrazide typically involves the condensation reaction between 2,4-dihydroxyacetophenone and 1-naphthohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[1-(2,4-dihydroxyphenyl)ethylidene]-1-naphthohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2,4-dihydroxyphenyl)ethylidene]-1-naphthohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide derivatives with various functional groups.
Scientific Research Applications
N’-[1-(2,4-dihydroxyphenyl)ethylidene]-1-naphthohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[1-(2,4-dihydroxyphenyl)ethylidene]-1-naphthohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial activity is linked to its interaction with microbial cell membranes, disrupting their integrity and function .
Comparison with Similar Compounds
Research Findings and Trends
- Metal Complexation: Benzohydrazides with electron-withdrawing groups (e.g., -NO₂, -CO) show stronger metal-binding affinity. The target compound’s keto-enol system may favor transition-metal chelation, akin to HL1’s behavior .
- Bioactivity : Naphthalene analogs generally exhibit higher cytotoxicity than indole or pyridine derivatives, likely due to enhanced intercalation with DNA/proteins .
- Synthetic Routes : Most analogs are synthesized via condensation of hydrazides with carbonyl compounds under acidic conditions (yields: 70–90%) .
Biological Activity
N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]naphthalene-1-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and the underlying mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene derivatives with hydrazine and appropriate aldehydes or ketones. This process yields a compound characterized by a naphthalene core substituted with a hydrazone moiety, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer activity of naphthalene derivatives. For instance, compounds related to this compound have shown promising results against various cancer cell lines. In particular, research indicates that certain naphthalene derivatives can induce cell cycle arrest and apoptosis in cancer cells.
Table 1: Anticancer Activity of Naphthalene Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 6a | MDA-MB-231 | 3.5 | Induces S phase arrest |
| 8c | MDA-MB-231 | 4.0 | Induces apoptosis via mitochondrial pathway |
In a study involving the MDA-MB-231 breast cancer cell line, compounds similar to this compound were observed to significantly decrease the percentage of cells in the G1 phase while increasing those in the S phase, indicating a potential mechanism for their anticancer effects .
Antimicrobial Activity
Naphthalene derivatives have also been evaluated for their antimicrobial properties. For example, certain compounds have demonstrated significant activity against Mycobacterium avium subsp. paratuberculosis, showing higher efficacy than traditional antibiotics such as rifampicin and ciprofloxacin . The structure–activity relationship studies suggest that modifications to the naphthalene core can enhance antimicrobial potency.
Table 2: Antimicrobial Activity Against Mycobacteria
| Compound | MIC (μg/mL) | Comparison with Rifampicin |
|---|---|---|
| 7c | 10 | 2x higher |
| 8b | 15 | 3x higher |
The mechanisms by which this compound exerts its biological effects are multifaceted:
Anticancer Mechanisms:
- Cell Cycle Arrest: The compound induces cell cycle arrest at the S phase, preventing further proliferation.
- Apoptosis Induction: It activates apoptotic pathways through mitochondrial signaling.
Antimicrobial Mechanisms:
- Inhibition of Electron Transport Chain: Similar compounds have been shown to inhibit photosynthetic electron transport in chloroplasts, suggesting potential mechanisms for disrupting microbial energy metabolism .
- Binding to Respiratory Chain Components: The compounds may bind to components of the mycobacterial respiratory chain, inhibiting their function and leading to cell death.
Case Studies
Several case studies provide insight into the clinical potential of naphthalene derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
